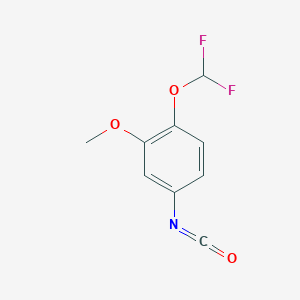

1-(Difluoromethoxy)-4-isocyanato-2-methoxybenzene

Description

1-(Difluoromethoxy)-4-isocyanato-2-methoxybenzene (CAS 923164-08-3) is an aromatic isocyanate derivative with the molecular formula C₉H₇F₂NO₃ and a molecular weight of 215.16 g/mol . Its structure features a benzene ring substituted with:

- A difluoromethoxy group (-OCF₂H) at position 1,

- A methoxy group (-OCH₃) at position 2,

- An isocyanato group (-N=C=O) at position 2.

This compound is cataloged under MDL Number MFCD08444553 and PubChem CID 16228037 . It is commercially available as a powder stored at -10 °C, though safety data remains undisclosed in public records .

Properties

IUPAC Name |

1-(difluoromethoxy)-4-isocyanato-2-methoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F2NO3/c1-14-8-4-6(12-5-13)2-3-7(8)15-9(10)11/h2-4,9H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHXDGXYIGDQVDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)N=C=O)OC(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Difluoromethoxy)-4-isocyanato-2-methoxybenzene typically involves the introduction of the difluoromethoxy group and the isocyanato group onto a benzene ring. One common method involves the reaction of a suitable precursor, such as 1-(Difluoromethoxy)-2-methoxybenzene, with a reagent that introduces the isocyanato group under controlled conditions. This can be achieved through a series of steps involving halogenation, nucleophilic substitution, and subsequent functional group transformations .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired chemical transformations efficiently .

Chemical Reactions Analysis

Types of Reactions

1-(Difluoromethoxy)-4-isocyanato-2-methoxybenzene can undergo various chemical reactions, including:

Substitution Reactions: The isocyanato group can participate in nucleophilic substitution reactions, leading to the formation of urea derivatives.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Addition Reactions: The difluoromethoxy group can undergo addition reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield urea derivatives, while oxidation can produce corresponding carbonyl compounds .

Scientific Research Applications

1-(Difluoromethoxy)-4-isocyanato-2-methoxybenzene has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound’s derivatives are studied for their potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.

Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(Difluoromethoxy)-4-isocyanato-2-methoxybenzene involves its interaction with specific molecular targets. The isocyanato group can react with nucleophilic sites on proteins or other biomolecules, potentially altering their function. This reactivity is exploited in various applications, including enzyme inhibition and the modification of biomolecules .

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

The electronic and steric properties of substituents significantly influence the reactivity of aromatic isocyanates. Below is a comparative analysis with key analogs:

Key Observations :

- Electron-Withdrawing Groups : The difluoromethoxy group (-OCF₂H) in the target compound is more electron-withdrawing than methoxy (-OCH₃) or ethoxy (-OCH₂CH₃) groups, which polarizes the benzene ring and activates the isocyanato group for nucleophilic attack .

- Steric Effects : Bulky substituents (e.g., decyloxy) reduce reaction rates in crosslinking applications due to hindered access to the isocyanate group .

- Positional Isomerism : Relocating the isocyanato group (e.g., from position 4 to 3) alters reaction pathways, as seen in regioselective coupling reactions .

Physicochemical Properties

- Solubility : The target compound’s difluoromethoxy and methoxy groups balance polarity, likely granting moderate solubility in aprotic solvents (e.g., DMF, THF). In contrast, the decyloxy analog (CAS 55835-02-4) is highly lipophilic .

- Thermal Stability: Fluorinated alkoxy groups (e.g., -OCF₂H) enhance thermal stability compared to non-fluorinated analogs, as seen in thermogravimetric analyses of related compounds .

Biological Activity

1-(Difluoromethoxy)-4-isocyanato-2-methoxybenzene is a compound of interest due to its unique chemical structure and potential biological activities. This article presents a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a difluoromethoxy group and an isocyanate functional group attached to a methoxybenzene ring. Its molecular formula is C9H8F2N2O3, with a molecular weight of approximately 220.17 g/mol. The presence of fluorine atoms typically enhances metabolic stability and bioactivity.

Target Interactions

This compound interacts with various biological targets, primarily proteins and enzymes involved in metabolic pathways. The isocyanate group is known for its reactivity towards nucleophiles, including amino acids in proteins, which may lead to covalent modifications that alter protein function.

Biochemical Pathways

This compound may influence several biochemical pathways, including:

- Protein Synthesis: The isocyanate functionality can modify amino acid residues, potentially affecting protein folding and function.

- Enzyme Inhibition: By binding covalently to active sites, it may inhibit enzymes critical for cellular metabolism and signaling.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. A study assessing its efficacy against Pseudomonas aeruginosa revealed significant inhibition of biofilm formation and virulence factor production, demonstrating its potential as a quorum sensing inhibitor (QSI) .

Cytotoxic Effects

In vitro studies have shown that this compound can induce cytotoxicity in cancer cell lines. Its mechanism appears to involve the disruption of glycolysis pathways, similar to other fluorinated compounds that inhibit hexokinase activity . The following table summarizes key findings from cytotoxicity assays:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (lung cancer) | 25 | Inhibition of glycolysis |

| MDA-MB-231 (breast cancer) | 30 | Induction of apoptosis |

| HeLa (cervical cancer) | 20 | Disruption of metabolic pathways |

Study on Quorum Sensing Inhibition

A notable study evaluated the ability of this compound to inhibit quorum sensing in Pseudomonas aeruginosa. The compound was tested at various concentrations, showing a dose-dependent reduction in biofilm formation by up to 57% at the optimal concentration . This highlights its potential application in preventing biofilm-related infections.

Evaluation in Cancer Research

In another study focusing on glioblastoma multiforme (GBM), the compound was assessed for its ability to inhibit glycolysis. Results indicated that it effectively reduced glucose uptake and altered metabolic profiles in GBM cells, suggesting a promising avenue for therapeutic development against aggressive cancers .

Pharmacokinetics

The pharmacokinetic profile of this compound remains under investigation. However, preliminary data suggest that the difluoromethoxy group contributes to enhanced stability and bioavailability, making it a candidate for further development in drug formulation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.